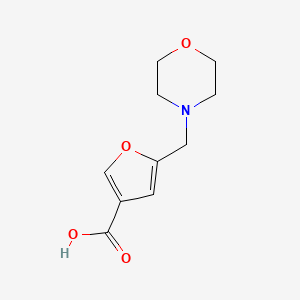
2-(4-Chloro-2-methoxyphenyl)piperidine hydrochloride
Overview
Description
“2-(4-Chloro-2-methoxyphenyl)piperidine hydrochloride” is a chemical compound with the molecular formula C12H17NO.HCl . It is a solid substance and is used for research purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “2-(4-Chloro-2-methoxyphenyl)piperidine hydrochloride”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is crucial . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “2-(4-Chloro-2-methoxyphenyl)piperidine hydrochloride” is characterized by a six-membered piperidine ring, which includes one nitrogen atom and five carbon atoms . The compound also contains a methoxyphenyl group attached to the piperidine ring .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The molecular weight of “2-(4-Chloro-2-methoxyphenyl)piperidine hydrochloride” is 227.73 . It is a solid substance .Scientific Research Applications
Analytical Toxicology
- Elliott et al. (2015) studied 2-Methoxydiphenidine, closely related to 2-(4-Chloro-2-methoxyphenyl)piperidine, noting its emergence as a research chemical and its involvement in three fatal cases. The study provides valuable analytical data for forensic casework in this area (Elliott et al., 2015).
Pharmaceutical Analysis
- Liu et al. (2020) identified and quantified impurities in cloperastine hydrochloride, a piperidine derivative. This research contributes to the quality control of cough treatments (Liu et al., 2020).
Chemistry and Synthesis
- Harini et al. (2014) described the synthesis of novel oxime esters derived from piperidin-4-one, including 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, and evaluated their antioxidant and antimicrobial potential (Harini et al., 2014).
Neuropharmacology
- Marchetti et al. (2000) explored the role of 5-HT4 receptor agonists and antagonists, including compounds with structural similarities to 2-(4-Chloro-2-methoxyphenyl)piperidine, in modulating learning and memory in rats (Marchetti et al., 2000).
Analgesic Research
- Lalinde et al. (1990) synthesized a series of 3-methyl-4-(N-phenyl amido)piperidines, assessing their intravenous analgesic activity and exploring the potential for short surgical procedures (Lalinde et al., 1990).
Antifungal and Antimicrobial Studies
- Rameshkumar et al. (2003) synthesized 2,6-diaryl-3-methyl-4-piperidones and evaluated their antifungal activity, contributing to the search for new antimicrobial agents (Rameshkumar et al., 2003).
Psychopharmacology
- Vanover et al. (2004) characterized AC-90179, a compound structurally related to 2-(4-Chloro-2-methoxyphenyl)piperidine, for its potential as a treatment for psychosis (Vanover et al., 2004).
DNA Binding Studies
- Mohanraj et al. (2018) synthesized N-acyl derivatives of 2,6-bis(4-methoxyphenyl)piperidin-4-ones and investigated their DNA binding capabilities, contributing to the understanding of DNA-drug interactions (Mohanraj et al., 2018).
Safety And Hazards
The safety data sheet for a similar compound, “4-(2-Methoxyphenyl)piperidine hydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-15-12-8-9(13)5-6-10(12)11-4-2-3-7-14-11;/h5-6,8,11,14H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXHVXMKUWZNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methoxyphenyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline hydrochloride](/img/structure/B1369053.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1369073.png)






amine, chloride](/img/structure/B1369113.png)

![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)

